

An In-depth Technical Guide to 2-Amino-4-nitro-5-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Amino-4-nitro-5-methoxybenzoic
Acid

Cat. No.: B112209

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CAS Number: 196194-99-7

This technical guide provides a comprehensive overview of **2-Amino-4-nitro-5-methoxybenzoic acid**, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for this specific compound, this guide incorporates information from structurally related molecules to provide a predictive framework for its characteristics and potential applications.

Physicochemical Properties

2-Amino-4-nitro-5-methoxybenzoic acid is an organic compound with the molecular formula $C_8H_8N_2O_5$ and a molecular weight of 212.16 g/mol .^{[1][2][3]} The following table summarizes its key physicochemical properties.

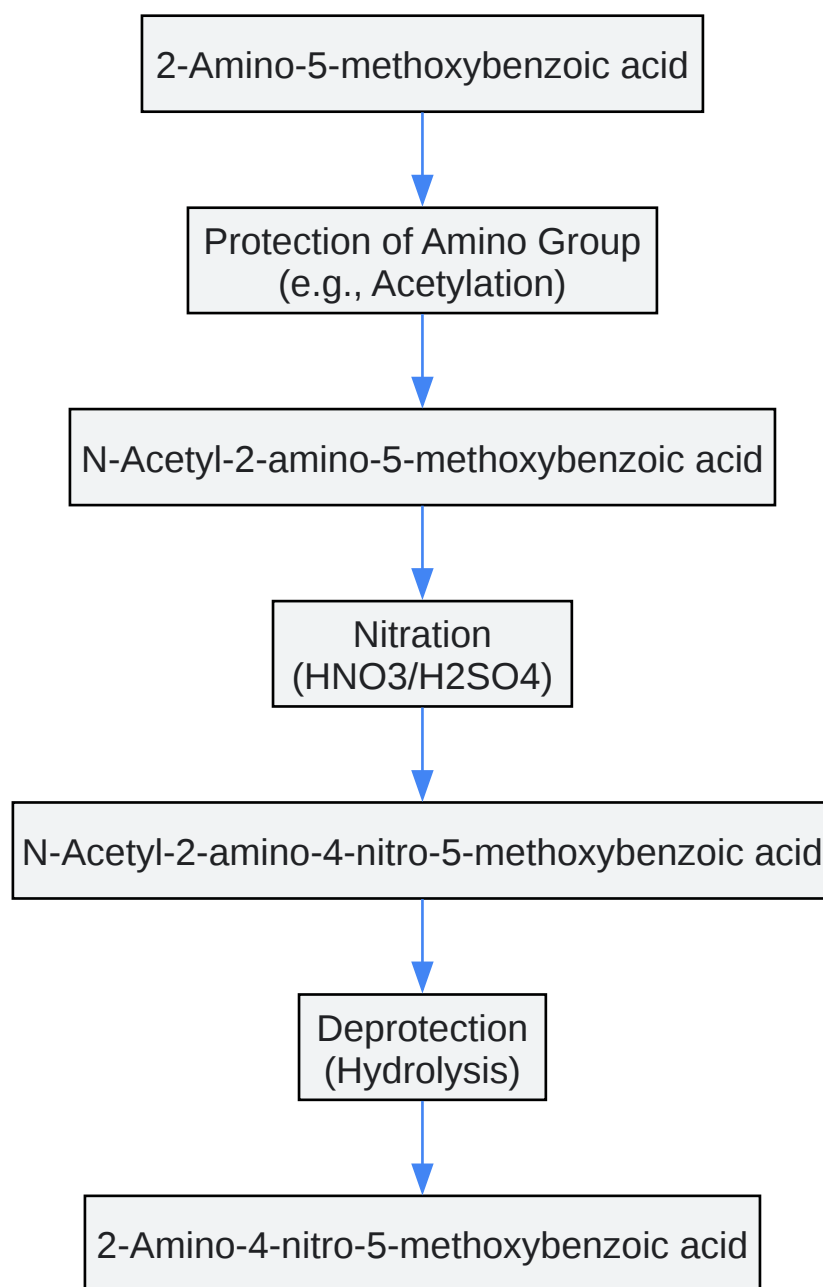
Property	Value	Reference
CAS Number	196194-99-7	[1]
Molecular Formula	C8H8N2O5	[1][2][3]
Molecular Weight	212.16 g/mol	[1][2][3]
Boiling Point	470.8 °C at 760 mmHg	[3]
Density	1.514 g/cm ³	[3]
Flash Point	238.5 °C	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-nitro-5-methoxybenzoic acid** is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and protocols for analogous compounds. A potential pathway could involve the nitration of a substituted aminobenzoic acid precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of **2-Amino-4-nitro-5-methoxybenzoic acid** would be a multi-step process starting from a commercially available substituted aniline. The following diagram illustrates a conceptual synthetic workflow.



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Caption: Proposed multi-step synthesis of **2-Amino-4-nitro-5-methoxybenzoic acid**.

General Experimental Protocol for Nitration (Analogous Compound)

The following is a general protocol for the nitration of an N-acetylated aminobenzoic acid derivative, adapted from procedures for similar compounds.[4]

Materials:

- N-acetyl-2-amino-5-methoxybenzoic acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice bath
- Stirring apparatus

Procedure:

- In a flask, dissolve the N-acetyl-2-amino-5-methoxybenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while stirring vigorously. The temperature should be carefully maintained below 10 °C.
- After the addition is complete, allow the reaction to stir for several hours at a controlled temperature.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture over crushed ice to precipitate the nitrated product.
- Filter the solid precipitate and wash it with cold water until the filtrate is neutral.
- Dry the product, **N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid**.

General Experimental Protocol for Deprotection (Hydrolysis)

Materials:

- N-Acetyl-**2-amino-4-nitro-5-methoxybenzoic acid**
- Aqueous Hydrochloric Acid (HCl)
- Ethanol
- Reflux apparatus

Procedure:

- Suspend the N-Acetyl-**2-amino-4-nitro-5-methoxybenzoic acid** in a mixture of ethanol and aqueous hydrochloric acid.
- Heat the mixture to reflux and maintain for the required duration to complete the hydrolysis.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
- Filter the solid, wash with cold water, and dry to obtain **2-Amino-4-nitro-5-methoxybenzoic acid**.

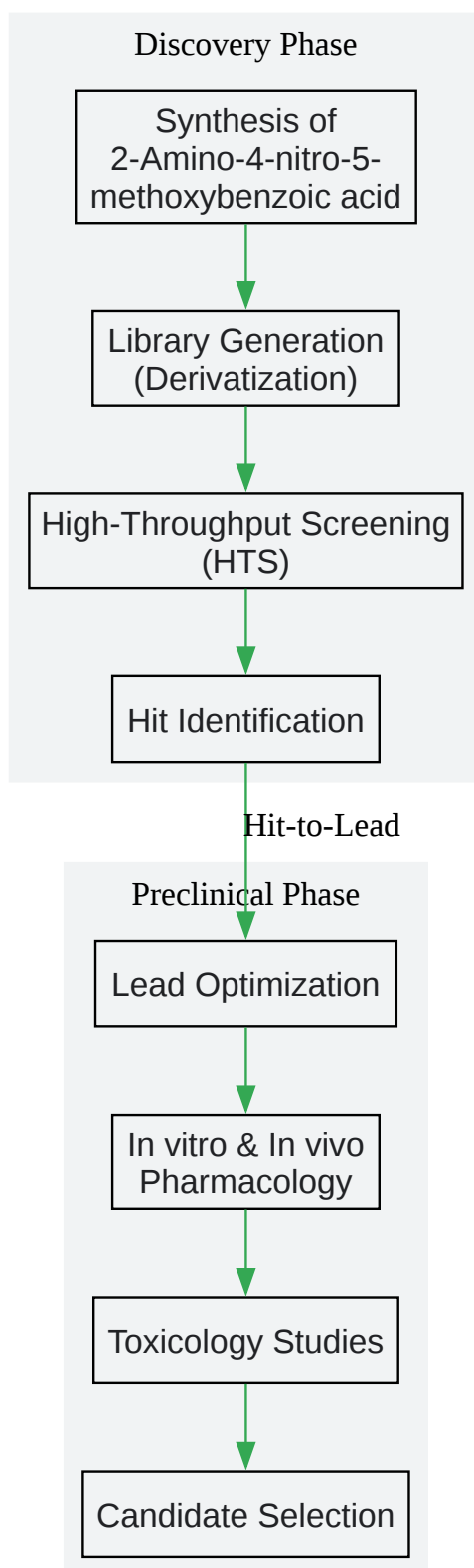
Potential Biological Activity and Role in Drug Discovery

While there is no specific biological activity reported for **2-Amino-4-nitro-5-methoxybenzoic acid**, its structural motifs are present in various biologically active molecules. Substituted nitroaromatic compounds are known to have a wide range of pharmacological properties. For instance, the related compound 2-Amino-5-nitrobenzoic acid has been investigated for its potential as an inhibitor of glutamate dehydrogenase (GDH), suggesting possible applications in oncology and as an antimicrobial agent.[5]

The presence of amino and carboxylic acid groups makes this molecule a versatile scaffold for chemical modifications in drug discovery programs. It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Drug Discovery and Development Workflow

The integration of a novel compound like **2-Amino-4-nitro-5-methoxybenzoic acid** into a drug discovery pipeline would follow a structured progression from initial synthesis to preclinical studies.



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Caption: A generalized workflow for drug discovery and development.

Potential Signaling Pathway Involvement

Given the structural similarity to other amino acid derivatives, it is conceivable that **2-Amino-4-nitro-5-methoxybenzoic acid** could interact with cellular pathways that sense amino acid levels. One such critical pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism. However, it is important to emphasize that there is currently no direct evidence linking **2-Amino-4-nitro-5-methoxybenzoic acid** to the mTOR pathway or any other signaling cascade. Further research would be required to investigate such potential interactions.

Conclusion

2-Amino-4-nitro-5-methoxybenzoic acid is a chemical compound with potential applications in research and development, particularly as a building block in the synthesis of more complex molecules. While specific experimental data for this compound is scarce, this guide provides a foundational overview based on its chemical structure and data from analogous compounds. Further experimental validation is necessary to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4-nitro-5-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112209#2-amino-4-nitro-5-methoxybenzoic-acid-cas-number-lookup\]](https://www.benchchem.com/product/b112209#2-amino-4-nitro-5-methoxybenzoic-acid-cas-number-lookup)

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